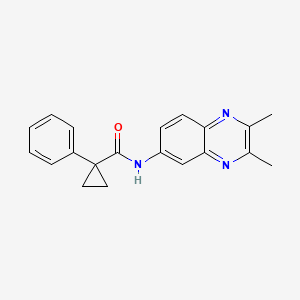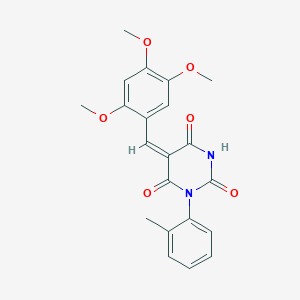![molecular formula C26H22O5 B4717024 3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4717024.png)
3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one
説明
3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as flavokawain B, is a natural compound found in the kava plant. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and properties.
作用機序
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one B is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This can lead to a reduction in inflammation and cell proliferation, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one B in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
将来の方向性
There are many potential future directions for research on 3-(3,4-dimethoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one B. One area of interest is its potential to treat other types of cancer, such as prostate and lung cancer. It may also be studied for its potential to treat other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies may be conducted to better understand its mechanism of action and potential side effects.
科学的研究の応用
Flavokawain B has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in breast cancer cells. It has also been studied for its potential to treat other diseases, such as diabetes and obesity.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-28-23-13-11-19(16-25(23)29-2)22-15-20-10-12-21(17-24(20)31-26(22)27)30-14-6-9-18-7-4-3-5-8-18/h3-13,15-17H,14H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVKHQPRVIHVHQ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC=CC4=CC=CC=C4)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4716941.png)
![methyl 7-cyclopropyl-3-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4716946.png)
![2-[(2-hydroxyethyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4716969.png)

![2-({4-[ethyl(methylsulfonyl)amino]benzoyl}amino)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4716990.png)

![1-(4-fluorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716998.png)

![2-methoxy-4-{[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4717015.png)
![2-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4717016.png)
![1-[(2-methylcyclopropyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4717019.png)
![N-(4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4717021.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4717032.png)